Product packaging for BIO-0554019(Cat. No.:)

BIO-0554019

Cat. No.: B1192305
M. Wt: 605.83
InChI Key: BIQZLFVNKOMFOX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIO-0554019 is a novel, potent, and selective small-molecule inverse agonist of the Retinoic Acid Receptor-related Orphan Nuclear Receptor γ (RORγ) . This compound effectively inhibits the RORγ-dependent gene expression program in multiple lymphocyte lineages, including T helper 17 (Th17) cells and innate-like immune cells such as γδ T cells . Its primary research value lies in its ability to suppress the production of key pro-inflammatory cytokines, most notably IL-17A, which is a central driver in numerous autoimmune and inflammatory pathologies . Unlike some inhibitors that are only effective during cell differentiation, this compound demonstrates the significant pharmacological capability to disrupt pre-existing RORγ transcriptional complexes in constitutively active cells . In preclinical studies, the systemic administration of BIO-0550554019 has been shown to limit pathology in an innate lymphocyte-driven mouse model of psoriasis, highlighting its potential as a therapeutic candidate for immune-mediated diseases . This inhibitor is presented as a valuable chemical tool for researchers investigating the biology of the IL-23/IL-17 axis, Th17 cell function, and the in vivo role of RORγ in autoimmune conditions like psoriasis, multiple sclerosis, and inflammatory bowel disease.

Properties

Molecular Formula

C26H18D3Cl3F3N3O4

Molecular Weight

605.83

IUPAC Name

2,6-Dichloro-N-(4-(5-chloro-2-(3-hydroxypyrrolidine-1-carbonyl)pyridin-4-yl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-(methyl-d3)benzamide

InChI

InChI=1S/C26H21Cl3F3N3O4/c1-34(25(38)23-17(27)3-2-4-18(23)28)21-6-5-14(9-22(21)39-13-26(30,31)32)16-10-20(33-11-19(16)29)24(37)35-8-7-15(36)12-35/h2-6,9-11,15,36H,7-8,12-13H2,1H3/i1D3

InChI Key

BIQZLFVNKOMFOX-FIBGUPNXSA-N

SMILES

O=C(N(C1=CC=C(C2=CC(C(N3CC(O)CC3)=O)=NC=C2Cl)C=C1OCC(F)(F)F)C([2H])([2H])[2H])C4=C(Cl)C=CC=C4Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIO0554019;  BIO-0554019;  BIO 0554019

Origin of Product

United States

Discovery and Characterization of Bio 0554019 As a Selective Rorγ Modulator

Identification of BIO-0554019

This compound was identified as part of efforts to develop small molecule modulators targeting RORγ. Its identification stemmed from the optimization of previously designed inverse agonists, employing a structure-based approach to refine their properties and activity dtic.mil. This process aimed to yield compounds that could effectively modulate RORγ function. This compound emerged from this optimization as a selective inhibitor of RORγ dtic.milidrblab.net.

Selective Inhibition Profile of this compound

This compound has been characterized as a potent and selective inhibitor of RORγ dtic.milidrblab.netuniprot.orguth.edu. Its selective action is particularly evident in its effects on Th17 cell differentiation and function. Studies have shown that this compound potently inhibits the differentiation of naive CD4+ T cells into Th17 cells, significantly reducing the production of IL-17A dtic.mil. Importantly, this inhibitory effect appears specific to the Th17 lineage, as this compound demonstrated no significant impact on the expression of IFN-γ under Th1 conditions or IL-4 under Th2 conditions dtic.mil. This selective inhibition profile suggests that this compound can modulate the RORγ-dependent gene expression program in Th17 cells, as well as in γδT and memory T cells uth.edu.

The selective activity of this compound in inhibiting cytokine production was not attributed to effects on cell proliferation or viability, further supporting its role as a specific modulator of Th17 differentiation dtic.mil.

Binding Interactions and Mode of Action of this compound with RORγ

As an inverse agonist, this compound exerts its inhibitory effect by binding to the ligand-binding domain (LBD) of RORγ and modulating its transcriptional activity dtic.miluniprot.orgnih.gov. Inverse agonists typically stabilize an inactive conformation of the receptor, thereby preventing the recruitment of coactivator proteins that are necessary for transcriptional activation uniprot.orgnih.gov.

Research into the binding interactions of RORγ modulators, including inverse agonists, indicates that these compounds bind within the ligand-binding pocket. This binding can induce conformational changes, notably affecting the position of helix 12 (H12), which is crucial for coactivator binding nih.gov. By stabilizing an orientation of H12 that prevents coactivator interaction, inverse agonists like this compound effectively repress RORγ transcriptional activity.

Studies examining the interaction patterns of ligands with RORγ have identified key residues within the binding pocket that are important for interaction with inverse agonists. Modulators can interact non-covalently with specific helices, including H3, H5, H6, and H7, and establish contact with residues like His479, while remaining distant from Tyr502 nih.gov. The binding of inverse agonists disrupts the interaction with coactivators, which normally bind to a hydrophobic pocket formed by H3, H4, and H12 in the active conformation of RORγ nih.gov.

Fluorescence polarization assays have been utilized to measure the co-factor displacement by compounds like this compound with recombinant human RORγ LBD, providing insights into their ability to interfere with coactivator binding dtic.mil. The mode of action of this compound as a selective RORγ inverse agonist involves binding to the LBD, stabilizing an inactive state, and preventing the necessary protein interactions for RORγ-mediated gene expression.

Molecular and Cellular Mechanisms of Bio 0554019 Action

Modulation of RORγ Transcriptional Activity by BIO-0554019

This compound functions by inhibiting the transcriptional activity of RORγ. nih.gov This nuclear receptor typically binds to specific DNA sequences known as ROR response elements (ROREs) in the regulatory regions of target genes, recruiting co-activators to initiate gene expression. nih.gov this compound disrupts this process, likely by interfering with the interaction between RORγ and its co-activators. nih.gov

Biochemical assays have demonstrated the potency of this compound in inhibiting RORγ activity. In a fluorescence resonance energy transfer (FRET) assay, which measures the disruption of the interaction between the RORγ ligand-binding domain (LBD) and a co-factor peptide, this compound exhibited an EC50 value of 0.0082 μM. nih.gov Furthermore, in cell-based GAL4-promoter reporter assays, this compound potently inhibited the transcriptional activity of a RORγ-LBD fusion protein. nih.gov

Impact on RORγ-Dependent Gene Expression

The inhibition of RORγ transcriptional activity by this compound leads to a significant reduction in the expression of RORγ-dependent genes. nih.gov These genes are hallmarks of the Th17 cell lineage and are crucial for their pro-inflammatory functions. frontiersin.org

Studies have shown that treatment with this compound effectively blocks the expression of a set of Th17 signature genes. nih.gov Notably, the expression of genes encoding for key cytokines such as interleukin-17A (IL-17A), interleukin-17F (IL-17F), and granulocyte-macrophage colony-stimulating factor (GM-CSF) is potently inhibited. nih.gov Additionally, the transcription of other direct and indirect RORγ target genes, including ccr6 and il1r1, is also suppressed by this compound. nih.gov Interestingly, the expression of the gene encoding RORγ itself, rorc, is not affected by this compound treatment. nih.gov

The inhibitory effect of this compound extends to human memory CD4+ T cells, a clinically relevant cell population. In these cells cultured under Th17-skewing conditions, this compound significantly reduced the expression of RORγ signature genes. nih.gov

Table 1: Effect of this compound on RORγ-Dependent Gene Expression

Gene Function Effect of this compound
IL17A Pro-inflammatory cytokine, hallmark of Th17 cells. Potently inhibited. nih.gov
IL17F Pro-inflammatory cytokine, often co-expressed with IL-17A. Potently inhibited. nih.gov
CSF2 (GM-CSF) Cytokine involved in inflammation and myeloid cell activation. Inhibited. nih.gov
IL21 Cytokine involved in Th17 differentiation and function. Repressed, especially after restimulation. nih.gov
TNF Pro-inflammatory cytokine. Repressed, especially after restimulation. nih.gov
CCR6 Chemokine receptor, directs Th17 cell migration. Inhibited. nih.govfrontiersin.org
IL1R1 Receptor for IL-1, a cytokine involved in Th17 differentiation. Inhibited. nih.gov
RORC Gene encoding the RORγ transcription factor. No effect. nih.gov

Effects on Cytokine Production Pathways

A primary consequence of the this compound-mediated inhibition of RORγ-dependent gene expression is the significant impairment of cytokine production by Th17 cells. nih.gov Cytokines are small proteins that are crucial for cell signaling in the immune system. sinobiological.com

Treatment with this compound leads to a potent reduction in the secretion of key Th17 effector cytokines. nih.gov Specifically, the production of IL-17A, IL-17F, and IL-21 is significantly impaired in both mouse and human naive CD4+ T cells differentiated under Th17-polarizing conditions. nih.gov For instance, this compound was shown to inhibit IL-17A production by approximately 80% in purified naive mouse CD4+ T cells. nih.gov

This inhibitory effect is also observed in memory CD4+ T cells, where this compound significantly reduces the percentage of cells producing IL-17A, IL-17F, GM-CSF, and IL-22. nih.gov The secretion of IL-17 into the cell culture supernatant by these memory T cells is also markedly impaired. nih.gov

Influence of this compound on T Helper Cell Differentiation

T helper (Th) cells are a subset of CD4+ T cells that play a central role in orchestrating adaptive immune responses. creative-diagnostics.comcusabio.com Upon activation, naive CD4+ T cells can differentiate into distinct lineages, including Th1, Th2, and Th17 cells, each characterized by the production of a specific set of cytokines. creative-diagnostics.comgenome.jpnih.gov

Selective Inhibition of Th17 Differentiation by this compound

This compound demonstrates a high degree of selectivity by specifically inhibiting the differentiation of Th17 cells. nih.govmedkoo.com The differentiation of Th17 cells from naive CD4+ T cells is critically dependent on the transcriptional activity of RORγ. frontiersin.orgthermofisher.com

By potently inhibiting RORγ, this compound effectively blocks the de novo differentiation of naive CD4+ T cells into the Th17 lineage. nih.gov This is evidenced by a significant reduction in the production of IL-17A, the signature cytokine of Th17 cells, in cultures of naive CD4+ T cells skewed towards Th17 differentiation in the presence of this compound. nih.gov This selective inhibition of Th17 differentiation has been observed in both mouse and human cells. nih.gov

Absence of Significant Impact on Th1 and Th2 Lineages by this compound

A key feature of this compound's mechanism of action is its lack of a significant effect on the differentiation of other major T helper cell lineages, namely Th1 and Th2 cells. nih.gov Th1 cells are primarily involved in cell-mediated immunity against intracellular pathogens and produce interferon-gamma (IFN-γ). creative-diagnostics.comgenome.jp Th2 cells are crucial for humoral immunity against extracellular parasites and produce cytokines such as interleukin-4 (IL-4). creative-diagnostics.comgenome.jp

Studies have shown that while this compound potently inhibits IL-17A production under Th17-skewing conditions, it does not affect IFN-γ expression under either Th1 or Th17 polarizing conditions. nih.gov Similarly, the expression of IL-4 under Th2-skewing conditions remains unchanged in the presence of this compound. nih.gov This indicates that the inhibition of Th17 differentiation by this compound does not lead to a compensatory shift towards the Th1 or Th2 lineage. nih.gov

Table 2: Impact of this compound on T Helper Cell Differentiation

T Helper Cell Lineage Key Cytokine Effect of this compound on Differentiation
Th17 IL-17A, IL-17F Potently inhibited. nih.gov
Th1 IFN-γ No significant effect. nih.gov
Th2 IL-4 No significant effect. nih.gov

Interaction of this compound with Other Immune Cell Subsets

The influence of this compound extends beyond Th17 cells to other immune cell subsets that express RORγ. nih.gov These include certain innate-like lymphocytes such as γδ T cells. nih.gov

RORγ-expressing γδ T cells are a source of IL-17 and play a role in inflammatory responses. nih.gov Research has demonstrated that this compound can effectively block the RORγ-dependent gene expression program in these cells. nih.gov Specifically, treatment with this compound potently inhibits the production of IL-17A and IL-22 from activated γδ T cells. nih.gov

Furthermore, this compound has been shown to suppress IL-17 production from various subsets of human memory T cells that express RORγ, including CD8+ T cells and different populations of CD4+ T cells. nih.gov However, under the same conditions, the production of IFN-γ by these cell subsets remains unaffected. nih.gov This highlights that the inhibitory action of this compound is specific to the RORγ-dependent pathway across different RORγ-expressing immune cell types. nih.gov

Effects on γδT Cells

Gamma-delta (γδ) T cells are a unique subset of T cells that play a role in both innate and adaptive immunity. biolegend.comisctglobal.org They are notable for their rapid response to infection and stress signals, often at barrier tissues like the skin and gut. biolegend.comanaptysbio.com A specific subset of these cells expresses RORγ and is a potent source of pro-inflammatory cytokines, such as Interleukin-17 (IL-17). nih.govanaptysbio.com

Research demonstrates that this compound effectively targets these RORγ-expressing γδ T cells. nih.govnih.gov In vitro studies have shown that this compound can repress the pro-inflammatory responses of γδ T cells stimulated with Interleukin-1β (IL-1β) and Interleukin-23 (IL-23). nih.gov The compound potently blocks the production of key cytokines from these cells. nih.gov Specifically, when activated with IL-1β and IL-23, sorted RORγ-positive (GFP+) γδ T cells treated with this compound showed a significant reduction in the secretion of both IL-17A and Interleukin-22 (IL-22). nih.gov This suggests that this compound can inhibit the pro-inflammatory gene program in γδ T cells that is regulated by RORγ. nih.gov

Table 1: Effect of this compound on Cytokine Production by Activated γδ T Cells nih.gov
Cell TypeStimulationTreatmentEffect on Cytokine Production
FACS-sorted RORγ+ γδ T cellsIL-1β and IL-23This compoundPotent blockade of IL-17A and IL-22 production
Total skin draining lymph node cells from RORγ reporter miceIL-1β and IL-23This compoundRepression of IL-17 and IL-22 responses in CD3+ TCRδ+ cells

Modulation of Memory T Cell Responses

Memory T cells are a long-lived subset of T lymphocytes that provide the immune system with "memory" against previously encountered pathogens, enabling a faster and more robust response upon re-exposure. teachmephysiology.comwikipedia.org However, certain memory T cell populations, particularly a subset of RORγ-expressing memory CD4+ T cells, are implicated in perpetuating autoimmune diseases. nih.gov

This compound has been shown to effectively inhibit the RORγ-dependent gene expression in this disease-relevant population of human memory T cells. nih.govnih.gov When purified human memory CD4+ T cells are cultured under conditions that promote a Th17 phenotype, treatment with this compound leads to a substantial reduction in the percentage of cells producing IL-17A (approximately 60% reduction). nih.gov Furthermore, within the population of cells that still produce IL-17A, there is a marked decrease in the expression of other pro-inflammatory cytokines like Interleukin-17F (IL-17F), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and IL-22. nih.gov

RNA analysis confirmed that this compound blocks the expression of the RORγ signature genes in these memory CD4+ T cells. nih.gov This inhibition is selective, as the production of Interferon-γ (IFN-γ), a cytokine associated with a different T cell lineage (Th1), was not affected by the compound. nih.gov The secretion of IL-17 protein into the cell culture was also significantly impaired by this compound, further confirming its inhibitory action on this memory cell population. nih.gov

Table 2: Effects of this compound on Human Memory CD4+ T Cells nih.gov
Parameter MeasuredExperimental ConditionObserved Effect of this compound
Intracellular IL-17ATh17 skewing culture~60% reduction in IL-17A positive cells
Other Cytokines (in IL-17A+ cells)Th17 skewing cultureReduced expression of IL-17F, GM-CSF, IL-22
RORγ Signature Gene ExpressionRNA analysis after 48hrBlocked expression
Secreted IL-17 CytokineAnalysis of culture supernatantsSignificantly impaired
IFN-γ Expression/ProductionRNA analysis and culture supernatantsNot affected

Role of this compound in Sterol Metabolism-Related RORγ Regulation

The activity of the RORγ transcription factor is not solely dependent on its expression level; it is also regulated by the binding of ligands. nih.gov Several endogenous ligands for RORγ have been identified as intermediates of the sterol and cholesterol biosynthetic pathway. nih.govnih.govfrontiersin.org This discovery establishes a direct link between cellular metabolism, specifically sterol homeostasis, and the regulation of RORγ-mediated immune responses. nih.gov

For instance, certain oxysterols, which are oxidized derivatives of cholesterol, and other intermediates generated during cholesterol synthesis can act as natural agonists for RORγt (the isoform of RORγ expressed in T cells). nih.govnih.gov The binding of these sterol-derived ligands activates RORγt, promoting the transcription of its target genes, including IL17 and IL23R, which are essential for Th17 cell function. nih.gov Consequently, changes in the cholesterol biosynthetic pathway can alter the availability of these RORγ agonists, thereby modulating RORγt's transcriptional activity and its role in inflammation. nih.gov

This compound functions as a RORγ inverse agonist. nih.govnih.gov Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of a receptor even in the absence of an agonist. By binding to RORγ, this compound actively suppresses its transcriptional activity. nih.govnih.gov This action effectively counteracts the pro-inflammatory signaling driven by endogenous sterol-derived ligands. The therapeutic potential of this mechanism has been demonstrated in preclinical models, where treatment with RORγ inverse agonists like this compound attenuated skin inflammation, a process in which both Th17 and γδ T cells play a critical role. nih.govnih.gov

Preclinical Investigations of Bio 0554019 in Disease Models

In Vitro Studies of BIO-0554019 in Cellular Systems

In vitro assays are fundamental to characterizing the activity and selectivity of a new chemical entity at the cellular level before proceeding to more complex animal models. These studies typically involve evaluating the compound's effect on specific immune cell populations and their functions, such as cytokine production.

Mouse splenocyte cultures, which contain a diverse population of immune cells including T-lymphocytes, B-lymphocytes, and NK-cells, serve as a common platform for assessing the immunomodulatory effects of new compounds. alexjvs.com These assays are used to measure functions like T-cell activation, proliferation, and cytokine production. alexjvs.com For a RORγ inhibitor like this compound, a key outcome measured in splenocyte assays would be the inhibition of IL-17A production following cell stimulation. While detailed public data from specific mouse splenocyte assays for this compound are not available in the reviewed literature, its potent activity has been established in other cellular systems, such as luciferase reporter assays in HEK293 cells, which confirmed its inhibitory effect on RORγ. nih.gov

To understand the potential therapeutic effect in humans, it is crucial to assess a compound's activity on human cells. Human primary immune cell cultures, often derived from peripheral blood, provide a more clinically relevant system than immortalized cell lines or animal cells. nih.govbioivt.com These cultures allow for the analysis of a compound's impact on various human immune cell subsets and their cytokine release profiles. nih.govbioivt.com For this compound, such studies would be essential to confirm that its RORγ inhibitory activity translates to the suppression of IL-17 production in human T-cells. The available scientific literature does not provide specific data on the performance of this compound in human primary immune cell cultures.

Evaluation in Mouse Splenocyte Assays

In Vivo Studies of this compound in Animal Models

Following cellular characterization, in vivo studies in animal models of disease are critical for evaluating the efficacy and mechanism of action of a potential therapeutic agent in a complex biological system.

The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely used and clinically relevant model that mimics many features of human plaque psoriasis. criver.com The pathology in this model is characterized by skin thickening, scaling, and inflammation, driven primarily by the IL-23/IL-17 cytokine axis. criver.combiocytogen.com

Systemic administration of this compound was shown to effectively attenuate the pathological signs of skin inflammation in this model. nih.gov Studies have confirmed that this compound, along with other RORγ inverse agonists, successfully mitigated imiquimod-induced skin inflammation. nih.govnih.gov This demonstrates that the compound can effectively target the RORγ pathway in vivo to produce a therapeutic effect in a model of IL-17-driven disease.

To directly confirm its ability to inhibit RORγ-dependent cytokine production in vivo, this compound was tested in an acute inflammation model. In this model, an IL-17 response was induced in mice through a challenge with the cytokines IL-1β and IL-23, which activates innate RORγ-expressing cells to produce IL-17. nih.gov

This compound, when administered systemically, significantly blocked the subsequent rise in serum IL-17 levels in a dose-dependent fashion. nih.gov At the highest tested dose, an inhibition of approximately 60% was achieved. nih.gov In the same study, the reference RORγ/α inhibitor, T0901317, failed to produce any significant inhibition of IL-17, highlighting the potent in vivo activity of this compound. nih.gov

Table 1: In Vivo Inhibition of IL-17 by this compound This table summarizes the dose-dependent effect of this compound on serum IL-17 levels in mice challenged with IL-1β and IL-23. Data sourced from nih.gov.

Treatment GroupSerum IL-17 Inhibition (%)Statistical Significance
This compound (100 mg/kg)~60%Significant
T0901317 (up to 100 mg/kg)No significant inhibitionNot Significant

A key feature of inflammatory diseases like psoriasis is the infiltration of immune cells, particularly neutrophils, into the affected tissue. frontierspartnerships.org The therapeutic effect of this compound on this process was evaluated within the imiquimod-induced psoriasis model. nih.gov

Histological analysis of skin sections was performed using staining for Myeloperoxidase (MPO), a specific marker for neutrophils. nih.gov Morphometric analysis of these sections revealed a substantial reduction in the infiltration of neutrophils in mice that were treated with this compound compared to vehicle-treated control animals. nih.gov This finding indicates that by inhibiting the RORγ/IL-17 axis, this compound not only reduces cytokine levels but also effectively suppresses the downstream recruitment of inflammatory cells to the tissue, a key driver of pathology. nih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation / Synonym
This compound Not Applicable
Imiquimod IMQ
Interleukin-17 IL-17
Interleukin-1β IL-1β
Interleukin-23 IL-23
Myeloperoxidase MPO

Structure Activity Relationship Sar Studies of Bio 0554019 and Analogues

Elucidation of Key Structural Determinants for RORγ Inhibition by BIO-0554019

The inhibitory activity of this compound on RORγ is dictated by specific structural features that facilitate its binding to the receptor. While detailed proprietary SAR studies are not publicly available, analysis of its chemical structure provides insights into the key determinants of its activity.

The core structure of this compound, 2,6-Dichloro-N-(4-(5-chloro-2-(3-hydroxypyrrolidine-1-carbonyl)pyridin-4-yl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-(methyl-d3)benzamide, suggests several key interaction points. The dichlorinated benzamide (B126) moiety likely engages in hydrophobic and halogen bonding interactions within the RORγ ligand-binding pocket. The trifluoroethoxy group can contribute to binding affinity through favorable hydrophobic interactions and by influencing the electronic properties of the phenyl ring.

Table 1: Postulated Key Structural Features of this compound for RORγ Inhibition

Structural Moiety Potential Role in RORγ Inhibition
Dichlorinated Benzamide Hydrophobic and halogen bonding interactions
Trifluoroethoxy Group Hydrophobic interactions, electronic modulation
Central Phenyl Ring Scaffold for optimal functional group orientation
Substituted Pyridine Ring Positions key interacting groups
3-Hydroxypyrrolidine-1-carbonyl Hydrogen bonding via hydroxyl and carbonyl groups
Chlorine on Pyridine Halogen bonding, electronic effects
N-methyl-d3 Group Potential for fine-tuning metabolic stability

Comparative SAR Analysis with Related RORγ Modulators

Comparing the SAR of this compound with other RORγ modulators helps to identify common pharmacophoric features and unique structural elements that contribute to potency and selectivity. RORγ inverse agonists often feature a central aromatic core with appended groups that occupy specific hydrophobic and polar pockets within the ligand-binding domain.

For instance, other known RORγ inverse agonists like GSK2981278, TMP778, and VTP-43742 also possess complex aromatic systems designed to fit within the receptor's binding site. nih.gov A common theme among many RORγ inhibitors is the presence of a sulfonamide or a similar hydrogen bond-accepting group, which often interacts with key residues like arginine and histidine in the ligand-binding domain. While this compound utilizes a carboxamide linker, the principle of positioning hydrogen bond acceptors is a shared feature.

The differentiation in the chemical scaffolds of these modulators often leads to variations in their binding modes and, consequently, their biological activity and selectivity profiles. For example, the specific substitution pattern on the aromatic rings and the nature of the linker groups are critical in defining the interaction with the receptor.

Table 2: Comparative Features of Selected RORγ Inverse Agonists

Compound Reported Core Structure Type Key Functional Groups
This compound Substituted Benzamide/Pyridine Dichloro-benzamide, Trifluoroethoxy, Hydroxypyrrolidine-carbonyl
GSK2981278 Bicyclic Heterocycle Sulfonamide, Fluorinated groups
TMP778 Tetrahydroquinoline derivative Carboxylic acid, Aromatic rings
VTP-43742 Complex Heterocyclic System Amide, Halogen substituents

This table presents a generalized comparison based on publicly available information on classes of RORγ modulators.

Computational Approaches in SAR for this compound Optimization

Computational modeling is an indispensable tool in modern drug discovery for understanding and predicting SAR. collaborativedrug.comexlibrisgroup.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide atomic-level insights into how compounds like this compound interact with RORγ and guide the design of improved analogues. chemrxiv.orgmdpi.com

Molecular docking studies can predict the binding pose of this compound within the RORγ ligand-binding domain, identifying key amino acid residues involved in the interaction. mdpi.comresearchgate.net These models can highlight the importance of the hydrogen bonds formed by the hydroxypyrrolidine moiety and the hydrophobic interactions of the chlorinated phenyl rings.

MD simulations can then be used to assess the stability of the predicted binding pose over time, providing a more dynamic picture of the ligand-receptor complex. chemrxiv.org This can help to confirm the key interactions and understand the conformational changes that may occur upon binding.

QSAR studies involve building mathematical models that correlate the structural features of a series of compounds with their biological activity. mdpi.comijpsr.com For the optimization of this compound, a QSAR model could be developed using a set of synthesized analogues with varying substituents. Such a model would help in predicting the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards more potent inhibitors. creative-proteomics.com These in silico optimization approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.govmdpi.comresearchgate.net

Table 3: Application of Computational Methods in SAR of RORγ Inhibitors

Computational Method Application in this compound SAR Expected Outcome
Molecular Docking Predicting the binding mode in the RORγ active site. Identification of key interacting amino acid residues and binding orientation.
Molecular Dynamics (MD) Simulating the dynamic behavior of the ligand-receptor complex. Assessment of binding stability and conformational flexibility.
QSAR Modeling Correlating structural properties of analogues with inhibitory activity. Predictive model for designing new analogues with enhanced potency.

Methodological Approaches in Bio 0554019 Research

In Vitro Assay Systems for RORγ Activity and BIO-0554019 Evaluation

In vitro assays are crucial for assessing the direct interaction of this compound with RORγ and its effects on RORγ-mediated transcriptional activity and downstream immune responses.

Fluorescence Resonance Energy Transfer (FRET) Assays

FRET-based assays are employed to measure the interaction between RORγ and co-regulator peptides. These assays typically utilize a recombinant RORγ ligand-binding domain (LBD) and a co-factor peptide labeled with compatible fluorophores. The disruption of the interaction between the RORγ LBD and the co-factor peptide by a compound like this compound can be measured as a dose-dependent inhibition of the FRET signal. nih.govnih.gov This method allows for the determination of a compound's ability to displace co-activators or recruit co-repressors to RORγ. nih.gov For this compound, FRET assays using the RORγ-LBD have been used to determine its potency in disrupting co-factor binding.

GAL4 Reporter Gene Assays

GAL4 reporter gene assays are cell-based systems used to quantify the transcriptional activity of nuclear receptors like RORγ. eubopen.orgbenthamopenarchives.com In this assay, a fusion construct containing the GAL4 DNA-binding domain and the RORγ ligand-binding domain is co-transfected into cells (commonly HEK293T cells) along with a reporter plasmid containing GAL4 upstream activation sequences driving the expression of a reporter gene, such as luciferase. nih.goveubopen.orgpromega.com The binding of a compound to the RORγ LBD in the fusion protein influences its transcriptional activity, which is then quantified by measuring the reporter gene expression (e.g., luciferase activity). nih.goveubopen.org This system allows for the assessment of compounds as agonists, inverse agonists, or antagonists of RORγ. this compound has been evaluated using GAL4-RORγ reporter assays to measure its ability to repress transcriptional activity. nih.gov

Interactive Table: RORγ Inhibition Potency of this compound

Assay TypeEC50 (this compound)EC50 (Reference Compound, T0901317)Source
FRET (RORγ-LBD)0.0082 μM0.1 μM
GAL4-RORγ reporter0.014 μM0.1 μM

*Note: T0901317 is a reference RORγ/α inhibitor.

Flow Cytometry for Immune Cell Phenotyping and Cytokine Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population. bioivt.comaccelevirdx.com It is widely used for immunophenotyping, which involves identifying and classifying immune cell subsets based on the expression of specific cell surface and intracellular markers using fluorescently labeled antibodies. bioivt.comaccelevirdx.combio-rad-antibodies.combio-rad.com Flow cytometry can also be used to measure intracellular cytokine production by immune cells. accelevirdx.com In the context of this compound research, flow cytometry has been employed to assess its effects on immune cell differentiation, particularly the differentiation of naive CD4+ T cells into Th17 cells, which are characterized by the production of pro-inflammatory cytokines like IL-17A and IL-17F and express RORγt. nih.gov Intracellular cytokine staining measured by flow cytometry has been used to quantify the inhibition of cytokine production by this compound in various immune cell populations, including memory CD4+ T cells and γδ T cells. nih.gov

Quantitative Gene Expression Analysis (qPCR/RT-PCR)

Quantitative gene expression analysis, commonly performed using quantitative real-time PCR (qPCR) or reverse transcription PCR (RT-PCR), is used to measure the levels of specific messenger RNA (mRNA) transcripts in a sample. thermofisher.comnih.govbio-rad.comthermofisher.com This technique involves converting RNA into complementary DNA (cDNA) using reverse transcriptase, followed by PCR amplification of target genes with simultaneous detection and quantification of the amplified product using fluorescence. thermofisher.comnih.govbio-rad.comthermofisher.com RT-qPCR allows researchers to assess the impact of compounds like this compound on the transcriptional regulation of genes downstream of RORγ, such as those encoding Th17 signature cytokines (e.g., IL-17A, IL-17F, IL-22) and chemokines (e.g., CCL20). nih.gov Studies have shown that this compound treatment leads to a marked reduction in the expression of these RORγ-dependent genes in immune cells. nih.gov

Establishment and Utilization of Preclinical Animal Models for this compound Studies

Preclinical animal models are essential for evaluating the in vivo efficacy of compounds and understanding their effects in a complex biological system that mimics aspects of human disease. cn-bio.comdrugdiscoveryonline.com For this compound, which targets RORγ and is relevant to autoimmune and inflammatory conditions, animal models of such diseases have been utilized. These models allow for the assessment of this compound's ability to modulate immune responses, reduce inflammation, and ameliorate disease pathology in a living organism. nih.gov Examples of preclinical models used in the study of RORγ inhibitors, including this compound, include models of experimental autoimmune encephalomyelitis (EAE) and imiquimod-induced skin inflammation, which are relevant to multiple sclerosis and psoriasis, respectively. nih.govnih.gov Studies in these models have demonstrated that systemic or topical administration of this compound can inhibit inflammation and reduce disease severity, correlating with the inhibition of IL-17 production from relevant immune cell populations like Th17 cells and γδ T cells. nih.govnih.gov

Advanced Analytical Techniques for this compound Characterization

Beyond functional assays, advanced analytical techniques are employed to characterize the physicochemical properties and structural aspects of this compound. While specific details on the application of every advanced technique to this compound were not extensively detailed in the provided search results, general categories of techniques used in the characterization of small molecules and biologics (which can inform the types of analyses applicable to compounds like this compound) include methods for assessing purity, identity, structure, and stability. mabion.eubiofidus.demdpi.comnih.gov These can encompass techniques such as mass spectrometry, chromatography (e.g., HPLC), nuclear magnetic resonance (NMR) spectroscopy, and potentially X-ray crystallography to determine the compound's three-dimensional structure and its interaction with the target protein. nih.govmabion.eubiofidus.demdpi.comnih.gov Analytical characterization is crucial for ensuring the quality, consistency, and integrity of the compound used in research studies. mabion.eunih.gov

Future Research Directions and Unanswered Questions for Bio 0554019

Exploring Novel RORγ-Dependent Pathways Modulated by BIO-0554019

The primary mechanism of this compound is the inhibition of RORγ, which subsequently suppresses the differentiation of T-helper 17 (Th17) cells and their signature cytokines. mdpi.commedkoo.com Studies have confirmed that this compound effectively inhibits a range of RORγ-dependent genes and cytokines. nih.gov

Known RORγ-Dependent Genes and Cytokines Modulated by this compound

Category Gene/Cytokine Affected Cell Types Source
Cytokines IL-17A, IL-17F, IL-22, IL-26 Th17 cells, γδ T cells, Memory T cells mdpi.comnih.gov
Chemokines CCL20 Memory T cells nih.gov
Receptors CCR6, IL-23R, IL-1R Th17 cells, Memory T cells nih.gov

| Other | CSF2 (GM-CSF), TNFα | Th17 cells | nih.gov |

Future investigations should venture beyond these established pathways. RORγt, the immune-specific isoform, is also expressed in other immune cells like Lymphoid Tissue-inducer (LTi) cells and other innate lymphoid cells (ILCs). mdpi.com A crucial area of future research is to determine how this compound affects the function of these cell populations and the downstream consequences for immune homeostasis and tissue repair.

Furthermore, RORγ activity has been linked to metabolic pathways, particularly cholesterol biosynthesis. biorxiv.org Intermediates of cholesterol synthesis can act as natural ligands for RORγ. biorxiv.org This raises the question of whether this compound's inhibitory effects can be influenced by the metabolic state of the cell or if it has direct effects on cellular metabolism independent of its cytokine-modulating role. Exploring this interplay between immunity and metabolism could reveal novel applications for this compound.

Investigation of this compound Combinatorial Approaches in Preclinical Models

The use of combination therapies is a standard strategy for treating complex diseases, as it can enhance efficacy, lower the potential for drug resistance, and allow for reduced dosages. plos.orgarxiv.org While this compound has demonstrated efficacy as a monotherapy in preclinical models of autoimmunity, its potential in combination with other therapeutic agents is a critical and unexplored area. nih.gov

Future preclinical studies should focus on combining this compound with drugs that target complementary inflammatory pathways. For instance, in models of psoriasis or arthritis, combining this compound with inhibitors of the TNF-α or IL-23 pathways could lead to synergistic effects. Additionally, since the transcription factor STAT3 is a key regulator upstream of RORγ, a combination with a STAT3 inhibitor could provide a more comprehensive blockade of the Th17 axis. nih.gov The goal of these studies would be to identify combinations that offer superior disease control compared to monotherapy. nih.gov

Potential Combinatorial Therapeutic Agents for Preclinical Investigation with this compound

Drug Class Target Rationale for Combination
Biologics TNF-α, IL-23p19, IL-12/23p40 Target distinct but related nodes in the inflammatory cascade common in autoimmune diseases.
Small Molecules JAK inhibitors, STAT3 inhibitors Inhibit upstream signaling molecules required for RORγ expression and Th17 differentiation.

| Other Immunomodulators | Anti-CD20 antibodies, CTLA-4 agonists | Target different immune cell populations or regulatory mechanisms to achieve broader disease control. |

Deeper Understanding of this compound Pharmacodynamic Markers in vivo

Pharmacodynamic (PD) markers are essential for drug development, providing a measurable indicator of a drug's biological activity in the body. For RORγ inhibitors, the most direct PD markers are the levels of RORγ-dependent cytokines, such as IL-17A, IL-17F, and IL-22, in blood or tissue samples. aacrjournals.org Systemic administration of this compound has been shown to effectively inhibit serum IL-17 production in response to a cytokine challenge in vivo, establishing this as a viable PD marker. nih.gov

However, future research should aim to identify more sensitive and readily accessible biomarkers. This could involve:

Transcriptomic Profiling: Measuring the mRNA expression of RORγ target genes like CCL20 or IL23R in peripheral blood mononuclear cells (PBMCs) could offer a more dynamic and immediate readout of target engagement than secreted protein levels. nih.gov

Proteomic Analysis of Biofluids: Advanced proteomic techniques could be used to analyze plasma or urine exosomes to discover novel protein biomarkers that change in response to RORγ inhibition.

In Vivo Imaging: A particularly advanced approach would be the development of a radiolabeled version of this compound for use with Positron Emission Tomography (PET). This would allow for non-invasive, real-time visualization of the drug's biodistribution, target occupancy, and engagement in living subjects, providing unparalleled insight into its in vivo behavior.

Development of Advanced Computational Models for this compound Analogues

The discovery of this compound provides a valuable chemical scaffold for the development of new and improved RORγ inhibitors. Advanced computational modeling is a key strategy to accelerate this process. unipd.it Future research should focus on creating robust in silico models to guide the design of this compound analogues with optimized properties. acs.org

This research direction would involve several computational approaches:

Structure-Based Drug Design: Using the known crystal structure of the RORγ ligand-binding domain, molecular docking simulations can be performed to predict how newly designed analogues will bind. unipd.itacs.org This allows for the rational design of modifications to the this compound structure to enhance potency or selectivity.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features of this compound and other potent RORγ inhibitors. plos.org This model can then be used to rapidly screen large virtual libraries of compounds to identify novel chemotypes that may also inhibit RORγ.

Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be built using machine learning algorithms. These models learn from the data of existing RORγ inhibitors to predict the activity of new, untested analogues. This can also be extended to predict other properties, such as metabolic stability and potential off-target effects. rsc.org

By integrating these computational methods, researchers can create a pipeline to prioritize the most promising this compound analogues for chemical synthesis and biological testing, ultimately streamlining the path toward next-generation RORγ inhibitors. acs.org

Q & A

Q. How do I integrate machine learning into this compound’s structure-activity relationship (SAR) analysis?

  • Methodological Answer : Train models on curated datasets of this compound analogs and their bioactivity. Validate predictions via in vitro assays. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance in model outputs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.